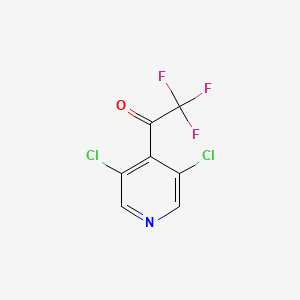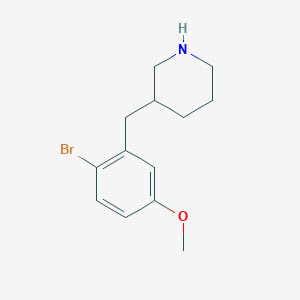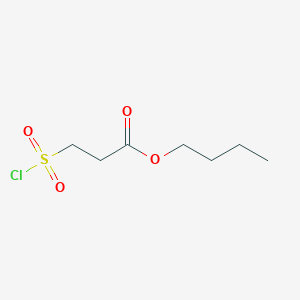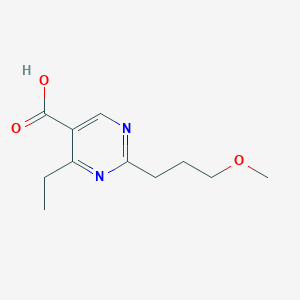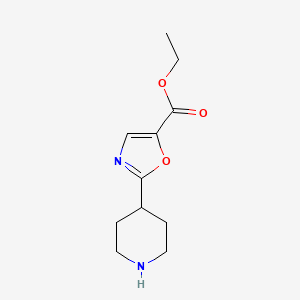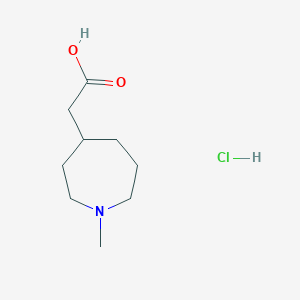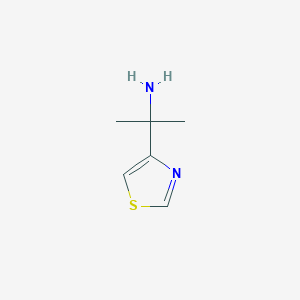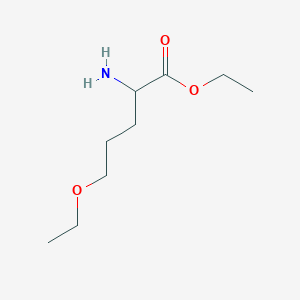![molecular formula C16H14ClN5O2 B13538243 6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide CAS No. 794556-91-5](/img/structure/B13538243.png)
6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide is a complex organic compound that features a combination of pyridine, benzimidazole, and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Formation of the pyridine derivative: This involves the reaction of 2-chloropyridine with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 1-methylbenzimidazole and 2-chlorobenzimidazole share structural similarities.
Pyridine Derivatives: Compounds like 2-chloropyridine and pyridine-3-carbohydrazide are structurally related.
Uniqueness
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide is unique due to its combined structural features of benzimidazole and pyridine, which confer distinct chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
794556-91-5 |
|---|---|
分子式 |
C16H14ClN5O2 |
分子量 |
343.77 g/mol |
IUPAC名 |
6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H14ClN5O2/c1-22-12-5-3-2-4-11(12)19-14(22)8-15(23)20-21-16(24)10-6-7-13(17)18-9-10/h2-7,9H,8H2,1H3,(H,20,23)(H,21,24) |
InChIキー |
QPRILDPJZRNSFG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CC(=O)NNC(=O)C3=CN=C(C=C3)Cl |
溶解性 |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


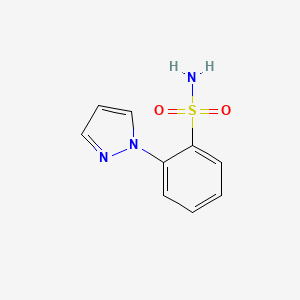
![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13538171.png)
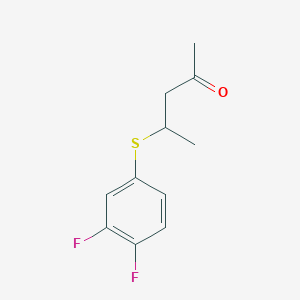
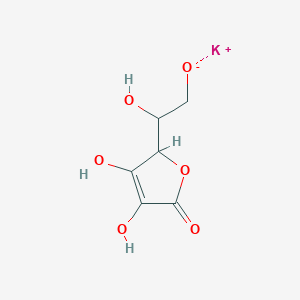
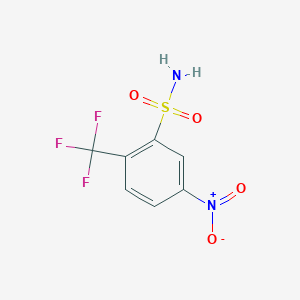
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)
